![molecular formula C22H18N4O5S B2557295 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1105216-83-8](/img/structure/B2557295.png)
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. The presence of the furan, thieno[3,4-c]pyrazole, and chromene rings suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The furan ring could be introduced using a reaction like the Paal-Knorr synthesis, while the thieno[3,4-c]pyrazole and chromene rings might be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amino and carboxamide groups could participate in acid-base reactions, while the furan and thieno[3,4-c]pyrazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the multiple ring structures could affect its stability and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on the synthesis of various derivatives based on compounds structurally related to N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide. For instance, El-Essawy and Rady (2011) synthesized N-alkylated products including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives from a furan-2-ylmethylidene precursor (El-Essawy & Rady, 2011). Similarly, Acharya, Gautam, and Ila (2017) developed high-yield routes for novel thieno-fused heterocycles, including thieno[3,2-b]pyrroles and thieno[3,2-b]furans (Acharya, Gautam, & Ila, 2017).
Biological Evaluation and Reactivity
Research has also explored the biological evaluation of related compounds. For example, El-Wahab et al. (2011) investigated the biological activity of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, focusing on their antibacterial and antifungal properties (El-Wahab et al., 2011). Additionally, Ergun et al. (2014) synthesized furan-fused heterocycles and investigated their cyclization reactions (Ergun et al., 2014).
Novel Synthetic Methods
Advancements in synthetic methods for similar compounds have also been reported. Jadhav, Lim, Jeong, and Jeong (2018) developed an efficient synthesis method for pyrano[3,2-c]chromene-3-carboxamide, demonstrating a metal-free C–C/C–O bond formation process (Jadhav, Lim, Jeong, & Jeong, 2018).
Electrophilic Substitution Reactions
Research into the reactivity of related compounds includes studies on electrophilic substitution reactions. Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of furan-2-ylbenzo[e][1,3]benzothiazole, examining its potential for various substitution reactions (Aleksandrov & El’chaninov, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c27-17-8-19(31-18-6-2-1-5-14(17)18)22(29)24-21-15-11-32-12-16(15)25-26(21)10-20(28)23-9-13-4-3-7-30-13/h1-8H,9-12H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVORXCYZVHHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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